trans-Hydroxy Praziquantel

Übersicht

Beschreibung

trans-Hydroxy Praziquantel is a derivative of praziquantel, a well-known anthelmintic drug used to treat parasitic worm infections. This compound is a metabolite of praziquantel and has been studied for its potential antischistosomal activity .

Vorbereitungsmethoden

The synthesis of trans-Hydroxy Praziquantel typically involves the modification of praziquantelThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Metabolic Formation via Cytochrome P450 Enzymes

trans-Hydroxy Praziquantel is formed through cytochrome P450 (CYP)-mediated oxidation of PZQ. Key metabolic pathways include:

-

CYP3A4 and CYP2J2 Catalysis : These enzymes hydroxylate PZQ at the C4 position, producing trans-4-OH-PZQ as the major metabolite .

-

Stereoselectivity : The (R)-enantiomer of PZQ is preferentially metabolized to trans-4-OH-PZQ, while the (S)-enantiomer shows negligible conversion .

Table 1: Metabolic Parameters of this compound

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Plasma half-life (t₁/₂) | 2.73–2.88 hours | |

| Metabolic ratio (trans-4-OH-PZQ/PZQ) | 0.15–0.29 | |

| CYP2C19 contribution | 34% of total metabolism |

In Vitro Reactivity and Antischistosomal Activity

This compound retains biological activity against Schistosoma haematobium and S. mansoni, though it is less potent than PZQ:

-

IC₅₀ Values :

Table 2: Comparative Activity of PZQ and trans-4-OH-PZQ

| Compound | IC₅₀ (µg/mL) S. haematobium | IC₅₀ (µM) S. mansoni |

|---|---|---|

| PZQ | 0.03 | 0.10 |

| trans-4-OH-PZQ | 1.47 | 0.15 |

| R-PZQ (enantiomer) | 0.007 | N/A |

Synthetic Derivatization

This compound serves as a precursor for deuterated analogs used in pharmacokinetic studies:

-

Deuteration : Hydrogen atoms in the hydroxyl group are replaced with deuterium using deuterium oxide (D₂O), yielding this compound-d5.

-

Applications :

Chemical Stability and Degradation

-

pH Sensitivity : Degrades rapidly under alkaline conditions (pH > 8) .

-

Thermal Stability : Stable at room temperature but decomposes above 140°C .

Table 3: Stability Profile of this compound

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7.4 (37°C) | Half-life: 2.5 hours | |

| pH 9.0 (37°C) | Half-life: 0.8 hours | |

| 140°C (dry state) | Melting with decomposition |

Pharmacogenetic Influences on Reactivity

Genetic polymorphisms in CYP2C19 significantly alter trans-4-OH-PZQ formation:

-

CYP2C19 Poor Metabolizers : Exhibit 40% lower trans-4-OH-PZQ/PZQ ratios compared to extensive metabolizers .

-

CYP2J2 Variants : Associated with reduced metabolic conversion rates (p < 0.05) .

Mechanistic Insights from TRPM Channel Studies

This compound interacts with schistosome TRPM (transient receptor potential melastatin) channels:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

-

Mechanism of Action :

- PZQ exerts its effects primarily through the disruption of calcium homeostasis in parasitic flatworms, leading to paralysis and death. Recent studies suggest that trans-OH-PZQ may also play a role in this mechanism, potentially enhancing the overall efficacy of PZQ by acting on different targets within the parasite's physiology .

-

Comparative Efficacy :

- Research indicates that trans-OH-PZQ retains significant antischistosomal activity, with some studies suggesting it could be more effective than PZQ in certain contexts. For instance, in vitro studies demonstrated that trans-OH-PZQ exhibited comparable or superior activity against Schistosoma mansoni compared to its parent compound .

Clinical Applications

-

Enhanced Treatment Protocols :

- The incorporation of trans-OH-PZQ into treatment regimens could address some limitations of PZQ, particularly in populations with high rates of reinfection or where PZQ resistance is emerging. Studies have shown that combining PZQ with trans-OH-PZQ can improve cure rates and reduce the likelihood of resistance development .

- Pharmacokinetics and Safety :

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of this compound involves its interaction with the parasite’s cellular structures. It is believed to disrupt the parasite’s cell membrane integrity, leading to its death . The molecular targets and pathways involved include the parasite’s calcium channels and other membrane proteins, which are essential for its survival .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other derivatives of praziquantel, such as praziquantel-3-arylidene derivatives and praziquantel-Mannich bases . These compounds have been studied for their antischistosomal activity and have shown varying degrees of efficacy. The uniqueness of trans-Hydroxy Praziquantel lies in its specific structural modifications, which may contribute to its enhanced activity and reduced side effects compared to other derivatives .

Biologische Aktivität

Introduction

Trans-Hydroxy Praziquantel (trans-OH-PZQ) is a significant metabolite of praziquantel (PZQ), a widely used anthelmintic medication primarily for the treatment of schistosomiasis. Understanding the biological activity of trans-OH-PZQ is crucial for optimizing treatment protocols and enhancing therapeutic efficacy against schistosome infections.

Mechanism of Action

Praziquantel, including its metabolite trans-OH-PZQ, is believed to exert its effects through several mechanisms:

- Calcium Channel Modulation : PZQ targets the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx, muscle contraction, and subsequent paralysis of the parasites .

- TRPM Ion Channel Interaction : Recent studies suggest that PZQ and its derivatives may interact with the TRPM ion channels in flatworms, which could be a key mechanism underlying their antiparasitic effects .

- Surface Antigen Exposure : Treatment with PZQ results in alterations in the surface antigens of schistosomes, enhancing immune recognition and clearance by the host .

In Vitro and In Vivo Studies

Research has demonstrated varying degrees of biological activity for trans-OH-PZQ compared to its parent compound and its enantiomers:

- Efficacy Against Schistosoma Species : In vitro studies indicate that trans-OH-PZQ exhibits significant activity against Schistosoma haematobium, with an IC50 value of 1.47 μg/ml at 72 hours, compared to racemic PZQ which has an IC50 of 0.03 μg/ml . This suggests that while trans-OH-PZQ is less potent than racemic PZQ, it retains notable efficacy.

- In Vivo Effectiveness : In animal models, particularly golden Syrian hamsters infected with S. haematobium, trans-OH-PZQ showed a worm burden reduction (WBR) comparable to that of racemic PZQ at higher doses . The calculated effective doses (ED50) were 24.7 mg/kg for R-PZQ and 127.6 mg/kg for S-PZQ, indicating that R-PZQ is significantly more active than S-PZQ and trans-OH-PZQ.

Table 1: Comparative Biological Activity of Praziquantel and this compound

| Compound | IC50 (μg/ml) at 4h | IC50 (μg/ml) at 72h | ED50 (mg/kg) | WBR (%) at High Dose |

|---|---|---|---|---|

| R-Praziquantel (R-PZQ) | 0.007 | 0.01 | 24.7 | 98.5 |

| S-Praziquantel (S-PZQ) | 3.51 | 3.40 | 127.6 | 83.0 |

| Racemic Praziquantel | 0.03 | 0.03 | N/A | 99.3 |

| Trans-Hydroxy PZQ | N/A | 1.47 | N/A | N/A |

Pharmacokinetics

The pharmacokinetic profile of trans-OH-PZQ reveals important insights into its absorption and metabolism:

- Absorption : Approximately 80% of praziquantel is absorbed after oral administration, with trans-OH-PZQ following similar absorption dynamics due to its metabolic relationship with PZQ .

- Metabolism : Trans-OH-PZQ is primarily formed through the hepatic metabolism of R-PZQ via cytochrome P450 enzymes . This metabolite may contribute to the overall antischistosomal activity observed with praziquantel.

Table 2: Pharmacokinetic Parameters of Praziquantel

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 0.83 ± 0.52 |

| AUC (µg/mL·hr) | 3.02 ± 0.59 |

| Tmax (hours) | 1.48 ± 0.74 |

| Half-life (hours) | 0.8 - 1.5 |

| Volume of Distribution (L) | 7695 ± 2716 |

Case Studies

- Efficacy in Children : A study involving preschool and school-aged children in Côte d'Ivoire assessed the pharmacokinetics and cure rates following praziquantel treatment for schistosomiasis caused by S. mansoni and S. haematobium. The results indicated that cure rates improved significantly with higher doses, reinforcing the importance of dose optimization in pediatric populations .

- Comparative Efficacy Study : A systematic review analyzed various studies on praziquantel's efficacy against schistosomiasis in Ethiopia, revealing a pooled cure rate of approximately 89% at a standard dose of 40 mg/kg across different studies . This highlights the ongoing relevance of praziquantel and its metabolites in treating schistosomiasis effectively.

This compound plays a crucial role as a metabolite contributing to the overall efficacy of praziquantel against schistosome infections. While it exhibits lower potency compared to its parent compound, it remains an important component in understanding the pharmacodynamics and therapeutic strategies for schistosomiasis treatment.

Eigenschaften

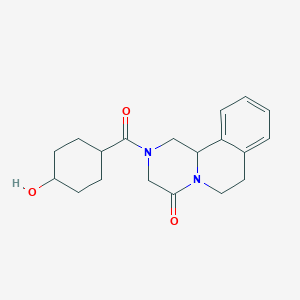

IUPAC Name |

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928822, DTXSID901114356 | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60743-58-0, 134924-68-8, 134924-71-3 | |

| Record name | 4-Hydroxypraziquantel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.